

# radiological hazards of Cesium-135 exposure

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## Compound of Interest

Compound Name: Cesium-135

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An In-depth Technical Guide on the Radiological Hazards of **Cesium-135** Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radiological hazards associated with **Cesium-135** ( $^{135}\text{Cs}$ ) exposure. Given its extremely long half-life and presence in nuclear fission products, a thorough understanding of its properties and potential biological effects is crucial for risk assessment and the development of mitigative strategies.

## Introduction to Cesium-135

**Cesium-135** is a radioactive isotope of cesium produced during nuclear fission.[1][2] Unlike the more commonly discussed Cesium-137,  $^{135}\text{Cs}$  is characterized by a very long half-life and low-energy beta decay.[1][3] These properties result in a low specific activity and a correspondingly low immediate radiological hazard compared to shorter-lived isotopes.[1] However, its persistence in the environment necessitates a long-term perspective on its potential risks.[4]

## Physical and Radiological Properties

The fundamental physical and radiological characteristics of **Cesium-135** are summarized in the tables below. This data is essential for dosimetry calculations and for understanding its behavior in biological and environmental systems.

Table 1: Physical and Decay Properties of **Cesium-135**

Property	Value	Reference
Half-life ( $T_{1/2}$ )	$2.3 \times 10^6$ years	[5][6]
Decay Mode	Beta ( $\beta^-$ )	[5][7]
Beta Decay Energy ( $E_{\beta\text{max}}$ )	0.269 MeV	[7]
Daughter Isotope	$^{135}\text{Ba}$ (stable)	[5]
Specific Activity	$8.8 \times 10^{-4}$ Ci/g	[8]

Table 2: Dosimetry and Biological Data for **Cesium-135**

Parameter	Value	Reference
Ingestion Dose Coefficient (Adult)	$1.7 \times 10^{-9}$ Sv/Bq	[9]
Inhalation Dose Coefficient (Adult)	$9.9 \times 10^{-10}$ Sv/Bq	[9]
Biological Half-life ( $T_{\text{bio}}$ )	~70-110 days	[1][10][11]
Effective Half-life ( $T_{\text{eff}}$ )	~70-110 days	[10]

## Radiological Hazards and Biological Effects

Upon internal exposure, **Cesium-135**, like other beta emitters, poses a radiological hazard primarily through the ionization of biological molecules. The low-energy beta particles emitted by  $^{135}\text{Cs}$  have a short range in tissue, meaning their energy is deposited locally.[12]

## Cellular and Molecular Mechanisms of Damage

The primary mechanism of damage from ionizing radiation is through direct and indirect action on cellular macromolecules, most critically DNA.

- Direct Action: The beta particle directly ionizes atoms within the DNA molecule, leading to single-strand breaks (SSBs) and double-strand breaks (DSBs).[13]

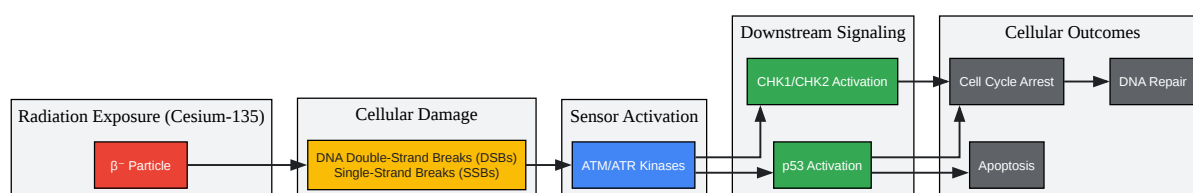
- Indirect Action: The beta particle ionizes water molecules within the cell, generating highly reactive free radicals, such as hydroxyl radicals ( $\bullet\text{OH}$ ).<sup>[14][15]</sup> These free radicals can then diffuse to and react with DNA, causing oxidative damage.<sup>[16][17]</sup>

Low-energy beta emitters, like **Cesium-135**, are considered low-LET (Linear Energy Transfer) radiation. For low-LET radiation, indirect effects are thought to be the dominant mechanism of cellular damage.<sup>[18]</sup>

## Signaling Pathways Activated by Cesium-135 Exposure

Exposure to ionizing radiation, including the beta particles from **Cesium-135**, can trigger a cascade of cellular signaling pathways in response to the induced damage.

The DNA Damage Response (DDR) is a complex network of signaling pathways that detects DNA lesions, signals their presence, and promotes their repair.<sup>[19][20][21]</sup> Key proteins in this pathway include ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related), which are activated by DSBs and SSBs, respectively.<sup>[22][23]</sup> Activation of these kinases leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the induction of apoptosis (programmed cell death).<sup>[19][24]</sup>

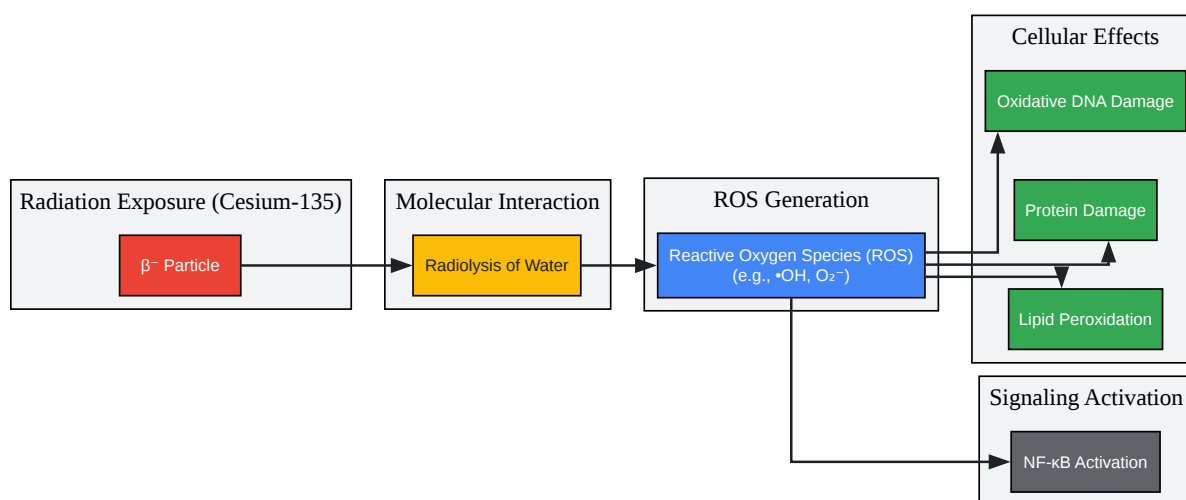


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Figure 1: Simplified DNA Damage Response Pathway.

The generation of reactive oxygen species (ROS) by ionizing radiation can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress.<sup>[16][17]</sup> This can result in damage to

lipids, proteins, and DNA, and can activate signaling pathways such as the NF- $\kappa$ B pathway, which is involved in inflammation and cell survival.[25][26]



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Figure 2: Radiation-Induced Oxidative Stress Pathway.

## Experimental Protocols for Hazard Assessment

Due to the low specific activity of **Cesium-135**, experimental studies on its biological effects are not as prevalent as for other radionuclides. However, established protocols for other beta emitters can be adapted.

## In Vitro Assessment of Cellular Damage

Objective: To quantify the cellular damage induced by internal exposure to **Cesium-135** in a cell culture model.

Methodology:

- Cell Culture: Human cell lines (e.g., fibroblasts, lymphocytes) are cultured under standard conditions.
- Exposure: Cells are incubated with varying concentrations of a soluble **Cesium-135** salt (e.g.,  $^{135}\text{CsCl}$ ) for different time points.
- Dosimetry: The absorbed dose to the cells is calculated based on the concentration of  $^{135}\text{Cs}$  in the culture medium and the energy of its beta emissions.
- DNA Damage Assessment:
  - $\gamma$ -H2AX Foci Assay: Immunofluorescence staining for phosphorylated H2AX ( $\gamma$ -H2AX), a marker for DNA double-strand breaks. The number of foci per cell is quantified using fluorescence microscopy.
  - Comet Assay (Single Cell Gel Electrophoresis): Measures DNA strand breaks. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage.
- Cell Viability and Proliferation Assays:
  - MTT or WST-1 Assay: Colorimetric assays to assess cell metabolic activity as an indicator of viability.
  - Clonogenic Assay: Determines the ability of single cells to form colonies after exposure, a measure of long-term survival.
- Oxidative Stress Measurement:
  - DCFDA Assay: Uses a fluorescent probe (2',7'-dichlorofluorescein diacetate) to measure intracellular ROS levels.

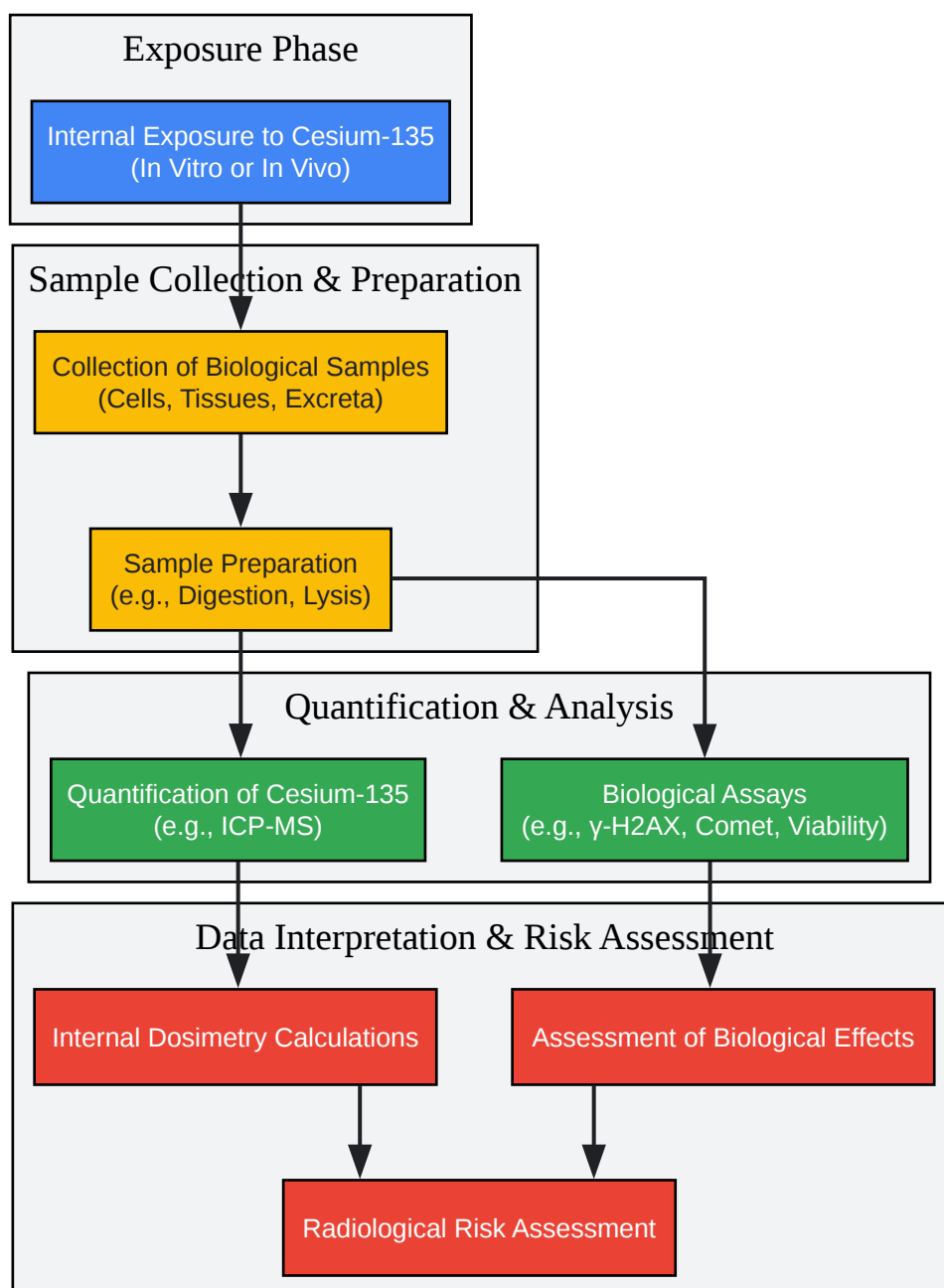
## In Vivo Biodistribution and Dosimetry Studies

Objective: To determine the distribution, retention, and internal dosimetry of **Cesium-135** in an animal model.

Methodology:

- Animal Model: Typically mice or rats are used.[\[27\]](#)
- Administration: A known activity of a soluble  $^{135}\text{Cs}$  salt is administered via ingestion (gavage) or inhalation.
- Sample Collection: At various time points post-administration, animals are euthanized, and tissues of interest (e.g., muscle, bone, liver, kidney) and excreta are collected.
- Quantification of  $^{135}\text{Cs}$ :
  - Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique for measuring the mass of  $^{135}\text{Cs}$  in digested tissue samples.
  - Liquid Scintillation Counting: Can be used for beta emitters, but may be challenging for the low-energy betas of  $^{135}\text{Cs}$ .
- Biokinetic Modeling: The data on uptake and retention in different organs is used to develop a biokinetic model. This model describes the time-dependent distribution of  $^{135}\text{Cs}$  in the body.
- Dosimetry Calculations: The biokinetic model, combined with the physical decay properties of  $^{135}\text{Cs}$ , is used to calculate the absorbed dose to different organs and the whole body.

## Experimental Workflow Diagram



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Figure 3: General Experimental Workflow for Hazard Assessment.

## Conclusion

**Cesium-135** represents a long-term radiological concern due to its persistence in the environment. While its low-energy beta decay and low specific activity suggest a lower immediate hazard compared to other fission products, internal exposure can still lead to cellular

damage through direct and indirect mechanisms. A thorough understanding of the DNA damage response and oxidative stress pathways is key to elucidating its potential for long-term health effects. The experimental protocols outlined in this guide, adapted from methodologies for other beta emitters, provide a framework for the continued investigation and risk assessment of **Cesium-135**.

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